An In-depth Technical Guide to 4-tert-Octylphenol monoethoxylate-13C6
An In-depth Technical Guide to 4-tert-Octylphenol monoethoxylate-13C6
This technical guide provides a comprehensive overview of 4-tert-Octylphenol monoethoxylate-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of 4-tert-octylphenol and its ethoxylates in various matrices. This document is intended for researchers, scientists, and drug development professionals who require detailed information on the properties, analytical applications, and biological relevance of this compound.
Introduction
4-tert-Octylphenol monoethoxylate-13C6 is the ¹³C-labeled analogue of 4-tert-octylphenol monoethoxylate. The unlabeled parent compound is a member of the alkylphenol ethoxylate (APE) family of nonionic surfactants, which are widely used in industrial processes and consumer products.[1] Due to their widespread use, 4-tert-octylphenol and its ethoxylates are common environmental contaminants. The parent compound, 4-tert-octylphenol, is a known endocrine-disrupting chemical (EDC), raising concerns about its potential impact on human and ecosystem health.[2][3]
The ¹³C labeling of 4-tert-Octylphenol monoethoxylate provides a mass shift of +6 Da compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.[4] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analytes.[5]
Chemical and Physical Properties
The key chemical and physical properties of 4-tert-Octylphenol monoethoxylate-13C6 are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-1,2,3,4,5,6-¹³C₆]ethanol | [4] |
| Synonyms | 4-tert-OP1EO-¹³C₆, 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-¹³C₆ | [4] |
| CAS Number | 1173019-48-1 | [4] |
| Molecular Formula | ¹³C₆C₁₀H₂₆O₂ | [4] |
| Molecular Weight | 256.33 g/mol | [4] |
| Exact Mass | 256.21340908 Da | [6] |
| Purity | Typically >95% (HPLC) | [7] |
| Format | Often supplied as a solution in acetone (e.g., 10 µg/mL) or as a neat solid | [7][8] |
| Storage Temperature | -20°C for solutions, +4°C for neat material | [7][8] |
Synthesis of Isotopically Labeled 4-tert-Octylphenol monoethoxylate
While detailed proprietary synthesis protocols are not publicly available, the general approach for synthesizing ¹³C-labeled aromatic compounds involves incorporating the ¹³C atoms into the benzene ring at an early stage. A plausible synthetic route would involve:
-
Synthesis of ¹³C₆-labeled phenol: This is the critical step where the isotopic label is introduced. This can be achieved through various organic synthesis routes using ¹³C-labeled precursors.
-
Alkylation of ¹³C₆-phenol: The labeled phenol is then alkylated with an appropriate octyl-containing reactant, such as diisobutylene, in the presence of an acid catalyst to produce ¹³C₆-4-tert-octylphenol.
-
Ethoxylation: The final step involves the ethoxylation of the ¹³C₆-4-tert-octylphenol with one equivalent of ethylene oxide to yield 4-tert-Octylphenol monoethoxylate-13C6.
The purification of the final product is typically achieved through chromatographic techniques to ensure high isotopic and chemical purity.
Analytical Applications and Experimental Protocols
4-tert-Octylphenol monoethoxylate-13C6 is primarily used as an internal standard in quantitative analytical methods for the determination of 4-tert-octylphenol and its monoethoxylate in complex matrices such as environmental water, soil, sediment, and biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the extraction and pre-concentration of 4-tert-octylphenol and its ethoxylates from aqueous samples. A general protocol is outlined below.
Experimental Protocol: SPE for Water Samples
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
Spike the sample with a known concentration of 4-tert-Octylphenol monoethoxylate-13C6 solution.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[9]
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[10]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.[10]
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or under vacuum for 15-30 minutes to remove residual water.[9]
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile/water).
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of 4-tert-octylphenol ethoxylates.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode is often used for ethoxylates, while negative mode is suitable for the parent phenol.[11][13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (Illustrative):
-
4-tert-Octylphenol monoethoxylate: The precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions would result from the fragmentation of the ethoxy chain.
-
4-tert-Octylphenol monoethoxylate-13C6: The precursor ion will be 6 Da higher than the unlabeled compound. The product ions will also show a corresponding mass shift if the ¹³C-labeled ring is retained.
-
-
Quantitative Data: Representative LC-MS/MS Parameters
| Parameter | Setting | Reference(s) |
| LC Column | C18 (e.g., Shimadzu VP-ODS, 2.0 mm I.D. x 150 mm) | [11] |
| Mobile Phase A | Water | [11] |
| Mobile Phase B | Methanol | [11] |
| Gradient | 20% B to 90% B over 15 min | [11] |
| Flow Rate | 0.2 mL/min | [11] |
| Ionization | ESI Positive/Negative or APCI Negative | [11][13] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [12] |
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, derivatization of the hydroxyl group is typically required to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
After the SPE and concentration steps, the sample extract is subjected to a derivatization reaction.
-
A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[14]
-
-
GC Separation:
-
MS Detection:
Quantitative Data: Representative GC-MS Parameters
| Parameter | Setting | Reference(s) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | [15] |
| Carrier Gas | Helium | |
| Oven Program | 80°C (2 min hold), ramp 10°C/min to 200°C, ramp 5°C/min to 280°C (5 min hold) | [16] |
| Ionization | Electron Ionization (EI), 70 eV | [16] |
| Scan Mode | Selected Ion Monitoring (SIM) | [17] |
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of 4-tert-octylphenol ethoxylates using 4-tert-Octylphenol monoethoxylate-13C6 as an internal standard.
Caption: Analytical workflow for 4-tert-octylphenol ethoxylate analysis.
Biological Signaling Pathway
4-tert-Octylphenol, the parent compound of the monoethoxylate, is an endocrine disruptor that primarily acts through the estrogen receptor signaling pathway. The following diagram illustrates a simplified model of this pathway.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
4-tert-Octylphenol monoethoxylate-13C6 is an indispensable tool for the accurate and reliable quantification of 4-tert-octylphenol and its monoethoxylate in a variety of complex matrices. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS and GC-MS enables researchers to obtain high-quality data for environmental monitoring, exposure assessment, and toxicological studies. Understanding the analytical methodologies and the biological context of the parent compound's endocrine-disrupting activity is essential for professionals working in fields related to environmental science and drug development. This guide provides a foundational understanding of these aspects to support further research and application.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. nebiolab.com [nebiolab.com]
- 4. 4-tert-Octylphenol-monoethoxylate-ring-13C6 10ug/mL acetone, analytical standard 1173019-48-1 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. 4-tert-Octylphenol, TMS derivative [webbook.nist.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
